molecular formula C19H24N2O3S B15021728 2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid

2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid

Cat. No.: B15021728
M. Wt: 360.5 g/mol
InChI Key: RONWUDVZHQVPNE-UHFFFAOYSA-N
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Description

2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are commonly found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid typically involves the cyclization and condensation of haloketones with thioamide . One common method is the Hantzsch and Weber synthesis, which involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst . The reaction conditions usually require heating the mixture for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like S-methyl-5-thioadenosine phosphorylase, which plays a role in various cellular processes . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid can be compared with other thiazole derivatives, such as:

The uniqueness of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]hexanoic acid

InChI

InChI=1S/C19H24N2O3S/c1-3-4-10-15(18(23)24)13(2)11-17(22)21-19-20-16(12-25-19)14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,23,24)(H,20,21,22)

InChI Key

RONWUDVZHQVPNE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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